molecular formula C23H14N2O4S B11675688 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide

Cat. No.: B11675688
M. Wt: 414.4 g/mol
InChI Key: ISJVSCAMAOKCAQ-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is a complex organic compound that features a benzoxazole ring, a sulfanyl group, and an anthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzoxazole Ring: Starting from an appropriate precursor, the benzoxazole ring can be synthesized through cyclization reactions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Anthracene Moiety: The anthracene derivative can be coupled to the intermediate product through amide bond formation.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe or in bioimaging.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to DNA.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzoxazol-2-ylsulfanyl)acetamide: Lacks the anthracene moiety.

    N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Lacks the benzoxazole ring and sulfanyl group.

Uniqueness

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is unique due to the combination of its structural features, which may confer specific properties such as enhanced fluorescence or unique reactivity.

Properties

Molecular Formula

C23H14N2O4S

Molecular Weight

414.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(9,10-dioxoanthracen-1-yl)acetamide

InChI

InChI=1S/C23H14N2O4S/c26-19(12-30-23-25-16-9-3-4-11-18(16)29-23)24-17-10-5-8-15-20(17)22(28)14-7-2-1-6-13(14)21(15)27/h1-11H,12H2,(H,24,26)

InChI Key

ISJVSCAMAOKCAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CSC4=NC5=CC=CC=C5O4

Origin of Product

United States

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